5-[(3-Methylbutyl)amino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Methylbutyl)amino]pentan-1-ol is an organic compound with the molecular formula C10H23NO. It contains a secondary amine group and a primary alcohol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)amino]pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 5-pentanone with 3-methylbutylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) and is carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve continuous processes to ensure high yields and efficiency. Catalysts such as nickel-hydrotalcite can be used to facilitate the reaction, and the process is optimized to achieve product yields of up to 85% .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-Methylbutyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(3-Methylbutyl)amino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-[(3-Methylbutyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-pentanol: Contains a primary amino group and a primary alcohol group.
3-Methylbutylamine: Contains a secondary amine group similar to 5-[(3-Methylbutyl)amino]pentan-1-ol.
1-Pentanol: Contains a primary alcohol group but lacks the amine functionality.
Uniqueness
This compound is unique due to the presence of both a secondary amine and a primary alcohol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6947-13-3 |
---|---|
Molekularformel |
C10H23NO |
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
5-(3-methylbutylamino)pentan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-10(2)6-8-11-7-4-3-5-9-12/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
BCQKGOCRUWFRFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.